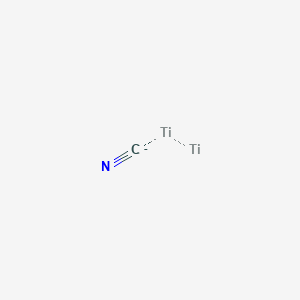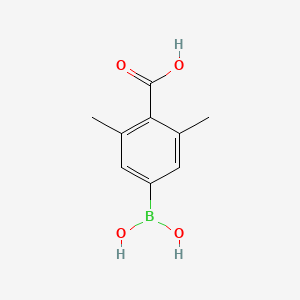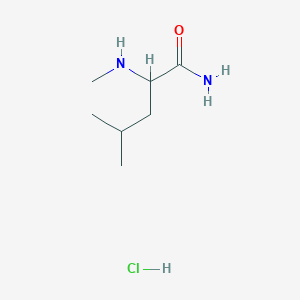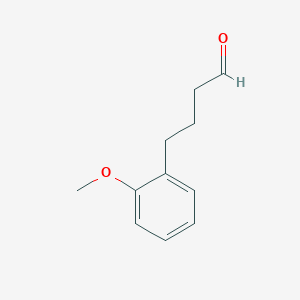
2'-O-methyladenosine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-methyladenosine-5’-triphosphate is a modified form of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’-O position. This modification enhances the stability of the resulting RNA strand against base hydrolysis and nuclease cleavage . It is commonly used in various biochemical and molecular biology applications, particularly in studies involving RNA synthesis and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-methyladenosine-5’-triphosphate typically involves the methylation of adenosine triphosphate at the 2’-O position of the ribose sugar. This can be achieved through chemical synthesis using methylating agents under controlled conditions. The reaction conditions often require the use of protecting groups to ensure selective methylation and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2’-O-methyladenosine-5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-methyladenosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate group or the adenine base.
Substitution: The methyl group at the 2’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various methylated or functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2’-O-methyladenosine-5’-triphosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-O-methyladenosine-5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 2’-O position enhances the stability of the RNA strand by protecting it from enzymatic degradation and base hydrolysis. This modification also affects the interaction of the RNA with various proteins and enzymes, influencing processes such as RNA splicing, transport, and translation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-methyladenosine-5’-monophosphate: Similar to 2’-O-methyladenosine-5’-triphosphate but with a single phosphate group.
2’-O-methyl-N6-methyladenosine-5’-triphosphate: Another modified ATP analog with additional methylation at the N6 position of the adenine base.
Uniqueness
2’-O-methyladenosine-5’-triphosphate is unique due to its specific methylation at the 2’-O position, which provides enhanced stability to RNA molecules. This makes it particularly valuable in applications where RNA stability is critical, such as in the development of RNA-based therapeutics and vaccines .
Eigenschaften
Molekularformel |
C11H18N5O13P3 |
|---|---|
Molekulargewicht |
521.21 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
OARVGPYQJRLYFE-IOSLPCCCSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)

![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)

![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)

![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)



